N,2-Dihydroxy-3-nitrobenzamide
Description
It serves as a critical intermediate in organic synthesis, particularly for derivatization and precursor applications. Its structure has been elucidated via X-ray crystallography, revealing intramolecular hydrogen bonding between the hydroxy and amide groups, forming a six-membered ring motif (R₁¹(6)) . The compound also exhibits intermolecular N–H⋯O hydrogen bonds, creating dimers and extended two-dimensional polymeric sheets in the solid state .
Properties
IUPAC Name |
N,2-dihydroxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-6-4(7(11)8-12)2-1-3-5(6)9(13)14/h1-3,10,12H,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZPVHPQJIOUCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,2-Dihydroxy-3-nitrobenzamide can be synthesized through the nitration of benzamide followed by hydroxylation. The nitration process typically involves the reaction of benzamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The hydroxylation step can be achieved using hydroxylating agents like hydrogen peroxide or sodium hydroxide under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Quinones.
Reduction: Aminobenzamides.
Substitution: Esters, ethers.
Scientific Research Applications
N,2-Dihydroxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,2-Dihydroxy-3-nitrobenzamide involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
2-Hydroxy-5-nitrobenzamide
- Structural Difference : The nitro group is at position 5 instead of 3.
- Functional Impact : The para-nitro group (relative to the hydroxy) alters electronic distribution, reducing intramolecular hydrogen bonding efficiency compared to the meta-nitro isomer (N,2-Dihydroxy-3-nitrobenzamide). This positional change affects reactivity in subsequent derivatization reactions .
- Applications : Used as a precursor for benzoxazepines, whereas the 3-nitro isomer is favored for nitration studies due to its steric and electronic effects .
2-Hydroxy-3,5-dinitrobenzamide
- Structural Difference : Contains nitro groups at both positions 3 and 4.
- Functional Impact : Increased electron-withdrawing effects enhance acidity of the hydroxy group, making it more reactive in metal chelation but less stable under basic conditions .
Functional Group Variations
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Difference : Replaces the nitro group with a methyl substituent and introduces a branched hydroxyalkyl chain.
- Functional Impact : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a feature absent in this compound due to its electron-withdrawing nitro group .
N-(2,3-Difluorophenyl)-2-fluorobenzamide
- Structural Difference : Fluorine atoms at positions 2 and 3 on the benzene ring.
- Functional Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability, making this compound relevant in medicinal chemistry. In contrast, the nitro group in this compound may confer cytotoxicity, limiting therapeutic applications .
Nitrobenzamide Derivatives
N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structural Difference : Nitro group at position 4 and a chlorophenethyl side chain.
- Functional Impact: The para-nitro group increases planarity, enhancing π-π stacking in crystal structures.
2-Hydroxy-N-(3-methoxyphenyl)benzamide
- Structural Difference : Methoxy substituent at position 3 on the pendant phenyl ring.
- Functional Impact : The methoxy group donates electrons, increasing solubility in polar solvents. This contrasts with the electron-deficient nitro group, which reduces solubility but improves electrophilic reactivity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |
|---|---|---|---|
| This compound | Not reported | Moderate (EtOAc) | 1.2 |
| 2-Hydroxy-5-nitro-N-phenylbenzamide | 180–182 | Low (DCM) | 2.5 |
| N-(3-Chlorophenethyl)-4-nitrobenzamide | 158–160 | High (DCM) | 3.8 |
Research Findings
- Hydrogen Bonding : this compound forms stronger intramolecular H-bonds than its 5-nitro isomer, stabilizing its structure during nitration reactions .
- Fluorine vs. Nitro : Fluorinated analogs exhibit superior pharmacokinetic profiles, while nitro derivatives are prioritized for synthetic versatility .
- Catalytic Utility : Compounds with N,O-bidentate groups (e.g., branched hydroxyalkyl chains) outperform nitrobenzamides in catalytic C–H activation due to reduced electron withdrawal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
